molecular formula C21H18N4O2 B12124369 Benzyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate

Benzyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate

Cat. No.: B12124369
M. Wt: 358.4 g/mol
InChI Key: AGCHRUFBOIQMQP-UHFFFAOYSA-N
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Description

Benzyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate typically involves a multi-step process. One common method includes the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of a base such as potassium hydroxide. This reaction is often carried out in a green solvent like PEG-400. The resulting imidazolyl chalcones are then reacted with 1H-benzimidazol-2-amine to afford the desired imidazo[1,2-a]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of scalable and environmentally friendly methods. For instance, the use of Brønsted acidic ionic liquids as catalysts under solvent-free conditions has been reported to provide high yields and minimize waste generation . These methods are advantageous for large-scale production due to their cost-effectiveness and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate is unique due to its specific structural features and the presence of a benzyl carbamate group, which may enhance its biological activity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

benzyl N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate

InChI

InChI=1S/C21H18N4O2/c1-15-8-10-17(11-9-15)18-19(25-13-5-12-22-20(25)23-18)24-21(26)27-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,24,26)

InChI Key

AGCHRUFBOIQMQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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